3-Fluoro-4-(piperazin-1-yl)benzonitrile
Overview
Description
3-Fluoro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a piperazine ring at the fourth position
Mechanism of Action
Target of Action
The primary targets of 3-Fluoro-4-(piperazin-1-yl)benzonitrile are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzonitrile.
Nucleophilic Substitution: The 3-fluorobenzonitrile undergoes a nucleophilic substitution reaction with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The fluorine atom and the piperazine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(piperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(piperazin-1-yl)benzonitrile: Similar structure but with different substitution pattern.
3-Chloro-4-(piperazin-1-yl)benzonitrile: Chlorine atom instead of fluorine.
3-Fluoro-4-(morpholin-4-yl)benzonitrile: Morpholine ring instead of piperazine.
Uniqueness
3-Fluoro-4-(piperazin-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a piperazine ring, which confer specific physicochemical properties such as increased lipophilicity and enhanced ability to interact with biological targets.
Properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOBEAUQUPPPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344348 | |
Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-38-0 | |
Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182181-38-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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